molecular formula C9H4BrFO2 B1528128 3-Bromo-7-fluorochromone CAS No. 1159978-73-0

3-Bromo-7-fluorochromone

Cat. No.: B1528128
CAS No.: 1159978-73-0
M. Wt: 243.03 g/mol
InChI Key: ZIHXBLKZUOFSMR-UHFFFAOYSA-N
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Description

3-Bromo-7-fluorochromone is an organic compound featuring a chromone core structure substituted with bromine and fluorine atoms. This specific halogenated chromone serves as a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. Chromone derivatives are a privileged class of molecules known for a broad spectrum of biological activities. Recent scientific investigations highlight the significant potential of fluorinated and brominated chromones in developing new therapeutic agents. Specifically, research shows that 7-fluorochromone-based compounds exhibit potent inhibitory activity against the α-glucosidase enzyme, a key target for managing Type 2 Diabetes Mellitus . These synthetic analogs demonstrate substantially greater efficacy than the common drug acarbose, positioning them as promising candidates for future antidiabetic therapeutics . Furthermore, chromone derivatives bearing specific substituents, particularly at the 3-position, have demonstrated notable antifungal and antibiofilm activities against various Candida species, including resistant strains . The chromone ring system acts as a core pharmacophore, and the introduction of halogens like bromine and fluorine is a common strategy to modulate the compound's electronic properties, binding affinity, and metabolic stability, thereby optimizing its biological profile for various research applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-fluorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H4BrFO2/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHXBLKZUOFSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746460
Record name 3-Bromo-7-fluoro-4H-1-benzopyran-4-one
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Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1159978-73-0
Record name 3-Bromo-7-fluoro-4H-1-benzopyran-4-one
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Record name 3-Bromo-7-fluoro-4H-1-benzopyran-4-one
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Record name 3-BROMO-7-FLUOROCHROMONE
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The Chromone Scaffold As a Privileged Structure in Drug Discovery

The chromone (B188151), or 4H-1-benzopyran-4-one, is a bicyclic heterocyclic compound that is widely distributed in the plant kingdom. benthamdirect.com Its rigid structure and the presence of various sites for functionalization make it an ideal starting point for the synthesis of diverse compound libraries. The biological potential of the chromone scaffold is vast, with studies demonstrating its efficacy against a multitude of diseases. tandfonline.com

The versatility of the chromone nucleus is evident in the broad spectrum of biological activities exhibited by its derivatives. These include:

Anticancer Activity: Chromone-based compounds have been investigated as inhibitors of various kinases, enzymes that play a crucial role in cancer cell proliferation and survival. acs.org

Antimicrobial and Antiviral Effects: Certain chromone derivatives have shown potent activity against a range of bacteria, fungi, and viruses. benthamdirect.comtandfonline.com

Anti-inflammatory Properties: The chromone scaffold is a key component of several anti-inflammatory drugs, highlighting its role in modulating inflammatory pathways. tandfonline.com

Neuroprotective Effects: Research has pointed to the potential of chromone derivatives in the treatment of neurodegenerative diseases. nih.gov

This wide array of biological activities underscores the "privileged" nature of the chromone scaffold, making it a highly sought-after framework in the quest for new and effective medicines. nih.govcncb.ac.cn

Overview of 3 Bromo 7 Fluorochromone Within the Halochromone Class

3-Bromo-7-fluorochromone is a synthetic compound that combines the structural features of a chromone (B188151) with the strategic placement of both bromine and fluorine atoms. This unique combination of a privileged scaffold and dual halogenation makes it a compound of considerable interest for both fundamental research and drug discovery applications.

The bromine atom at the 3-position offers a reactive handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives. The fluorine atom at the 7-position, a site often associated with enhanced biological activity in other chromone derivatives, is expected to improve the compound's metabolic stability and pharmacokinetic profile.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₉H₄BrFO₂
Molecular Weight 243.03 g/mol
Appearance Not specified
Purity Typically ≥95%

While specific biological activity data for this compound is not extensively available in the public domain, its structural features suggest potential applications in areas where halogenated chromones have shown promise. The strategic combination of bromine and fluorine on the privileged chromone scaffold provides a strong rationale for its further investigation as a lead compound or a chemical probe in various therapeutic areas. The exploration of its synthesis, reactivity, and biological properties is a promising avenue for future research in medicinal chemistry and chemical biology.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 7 Fluorochromone

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. For 3-Bromo-7-fluorochromone, ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous evidence of its structure. mdpi.comrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the four aromatic protons on the chromone (B188151) scaffold. The proton at the C-2 position (H-2) is anticipated to appear as a singlet at the most downfield region (likely δ 8.0-8.5 ppm) due to the deshielding effects of the adjacent oxygen atom and the bromine at C-3. The remaining three protons on the benzene (B151609) ring (H-5, H-6, and H-8) would exhibit splitting patterns dictated by their coupling with each other and with the fluorine atom at C-7. Specifically, H-8 would likely appear as a doublet of doublets due to coupling with H-6 (meta-coupling) and the fluorine at C-7. H-6 would also be a doublet of doublets from coupling to H-5 (ortho-coupling) and H-8 (meta-coupling). H-5 is expected to be a doublet, coupling with H-6.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display nine signals, one for each unique carbon atom in the molecule. The carbonyl carbon (C-4) would be the most deshielded, appearing significantly downfield (δ > 170 ppm). researchgate.net The carbon bearing the bromine (C-3) would be found at a relatively shielded position compared to other olefinic carbons due to the heavy atom effect. The carbon attached to fluorine (C-7) would show a large one-bond coupling constant (¹JCF). Other aromatic carbons would appear in the typical region of δ 100-160 ppm, with their precise shifts influenced by the electronic effects of the halogen substituents.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the local electronic environment. A single resonance would be expected for the fluorine atom at the C-7 position. The chemical shift for an aryl fluoride (B91410) is typically observed in the range of -100 to -140 ppm. This signal would exhibit coupling to the adjacent aromatic protons (H-6 and H-8), providing further structural confirmation. nih.gov

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

Technique Nucleus/Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
¹H NMR H-28.0 - 8.5Singlet (s)Deshielded by adjacent heteroatom and halogen.
H-57.8 - 8.2Doublet of doublets (dd)Coupling to H-6.
H-67.0 - 7.4Doublet of doublets (dd)Coupling to H-5 and H-8.
H-87.2 - 7.6Doublet of doublets (dd)Coupling to H-6 and ¹⁹F.
¹³C NMR C-2150 - 155SingletOlefinic carbon adjacent to oxygen.
C-3110 - 115SingletCarbon bearing bromine.
C-4> 170SingletCarbonyl carbon.
C-4a120 - 125SingletBridgehead carbon.
C-5125 - 130Singlet
C-6115 - 120Doublet (due to C-F coupling)
C-7160 - 165Doublet (large ¹JCF)Carbon bearing fluorine.
C-8105 - 110Doublet (due to C-F coupling)
C-8a155 - 160SingletBridgehead carbon adjacent to oxygen.
¹⁹F NMR F-7-100 to -140MultipletCoupling to H-6 and H-8.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. mt.com These two methods are complementary, as some molecular vibrations may be more prominent in one technique than the other. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the γ-pyrone ring, typically found in the range of 1630-1680 cm⁻¹. mdpi.com Other key absorptions would include C=C stretching vibrations from the aromatic and pyrone rings (1450-1600 cm⁻¹), C-O-C stretching of the ether linkage (1200-1300 cm⁻¹), and characteristic bands for the C-F and C-Br bonds. The C-F stretching vibration for an aryl fluoride typically appears as a strong band between 1250 and 1100 cm⁻¹. The C-Br stretch would be observed at lower wavenumbers, generally in the 600-500 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the aromatic C=C stretching vibrations are often strong and provide a characteristic fingerprint for the chromone ring system. researchgate.net The carbonyl C=O stretch, while strong in the IR, would also be visible in the Raman spectrum. Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and can provide complementary information to the IR spectrum, especially in the lower frequency region where lattice vibrations and skeletal deformations occur. americanpharmaceuticalreview.com

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 31503050 - 3150Weak-Medium
C=O Stretch (γ-pyrone)1630 - 16801630 - 1680Strong (IR), Medium (Raman)
Aromatic/Pyrone C=C Stretch1450 - 16001450 - 1600Medium-Strong
C-O-C Stretch1200 - 1300VariableStrong (IR)
C-F Stretch1100 - 1250VariableStrong (IR)
C-Br Stretch500 - 600500 - 600Medium

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. chemguide.co.uk

For this compound (C₉H₄BrFO₂), the calculated monoisotopic mass is approximately 241.94 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br (M) and another at m/z+2 for the molecule with ⁸¹Br (M+2). asianpubs.org

The fragmentation of the chromone ring under electron impact ionization typically proceeds via a retro-Diels-Alder (RDA) reaction. asianpubs.org This would involve the cleavage of the pyrone ring, leading to characteristic fragment ions. Other common fragmentation pathways include the loss of CO, Br, and other small neutral molecules.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺~242Molecular ion containing ⁷⁹Br.
[M+2]⁺~244Molecular ion containing ⁸¹Br (Intensity ~100% relative to M⁺).
[M-CO]⁺~214 / 216Loss of a carbonyl group.
[M-Br]⁺~163Loss of the bromine radical.
RDA FragmentVariableFragment resulting from Retro-Diels-Alder cleavage of the pyrone ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromone system is a chromophore, a part of a molecule that absorbs light. youtube.com

Chromone and its derivatives typically exhibit two main absorption bands in the UV region. utoronto.ca These correspond to π→π* transitions within the conjugated system. For this compound, one band is expected around 240-270 nm and a second, longer-wavelength band around 300-330 nm. The positions and intensities (molar absorptivity, ε) of these bands can be influenced by substituents. The halogen atoms (bromo and fluoro) are auxochromes that can cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to the unsubstituted chromone parent molecule. msu.edu

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

Transition Predicted λmax (nm) Chromophore
π→π240 - 270Benzoyl system
π→π300 - 330Cinnamoyl system

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. nih.gov

The analysis would confirm the planarity of the chromone ring system and reveal the precise orientation of the bromo and fluoro substituents. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, providing insight into intermolecular interactions such as halogen bonding or π-π stacking, which govern the solid-state properties of the material. mkuniversity.ac.in While experimental data is not available, obtaining a crystal structure would be the ultimate confirmation of the compound's molecular architecture.

Pharmacological and Biological Research of 3 Bromo 7 Fluorochromone and Analogues

Anti-Cancer and Cytotoxic Activities

Halogenated chromones have been a focal point of anticancer research due to their demonstrated ability to inhibit cancer cell growth and induce cell death. The specific type and position of the halogen atom play a crucial role in determining the potency and selectivity of these compounds.

Various studies have evaluated the cytotoxic effects of chromone (B188151) analogues against a panel of human cancer cell lines. For instance, novel halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives, synthesized from 6-chloro- and 6-bromo-3-hydroxychromone, were assessed for their effects on the MCF-7 breast cancer cell line. nih.gov The results showed a dose-dependent cytotoxic relationship for all tested compounds. nih.gov

Similarly, a systematic evaluation of chromanone derivatives against cancerous cell lines (MCF-7, DU-145, A549) and a normal cell line (SV-HUC-1) revealed diverse cytotoxic profiles. nih.gov Certain structural variations, including halogen substitutions, were found to be critical in modulating the cytotoxic activity of these compounds. nih.gov For example, a study on halogenated phenoxychalcones and their corresponding pyrazolines found that 4-bromo-phenoxy derivatives exhibited potent activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 1.52 to 13.28 µM. nih.gov One of the most active compounds, 2c, demonstrated an IC50 of 1.52 µM. nih.gov

Compound TypeCell LineActivity (IC50)Source
4-Bromo-phenoxy Chalcone DerivativesMCF-7 (Breast)1.52–13.28 µM nih.gov
Halogenated Dihydropyrano[3,2-b]chromene DerivativesMCF-7 (Breast)Dose-dependent cytotoxicity observed nih.gov
Chromanone Derivatives (Group B)MCF-7, DU-145, A549Enhanced selectivity for cancer cells nih.gov
Chalcone-Dihydropyrimidone HybridsMCF-7 (Breast)4.7–14.6 µM mdpi.com

The antitumor effects of chromone derivatives are attributed to several underlying mechanisms, most notably the induction of apoptosis and inhibition of key cellular signaling pathways.

Apoptosis Induction: Studies have shown that halogenated chromone analogues can trigger programmed cell death in cancer cells. For instance, halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives were found to induce death in MCF-7 cells via apoptosis. nih.gov Similarly, certain halogen-substituted aurones, which share structural similarities with chromones, were identified as potential apoptotic agents, with one compound showing the ability to arrest the cell cycle at the S phase in MCF-7 cells. tandfonline.com The induction of apoptosis by these compounds can be mediated through the generation of reactive oxygen species (ROS) and the activation of caspase-dependent pathways. mdpi.complos.org

Enzyme and Pathway Inhibition: A key mechanism for some chromone derivatives involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The compound 3-formylchromone has been shown to inhibit both constitutive and inducible STAT3 activation in multiple myeloma cells. nih.gov This suppression is mediated by inhibiting the phosphorylation of Janus-activated kinase (JAK) 1/2 and Src. nih.gov Furthermore, 3-formylchromone induces the expression of Protein Inhibitors of Activated STAT3 (PIAS3), which plays a critical role in its ability to block STAT3 activation. nih.gov Abrogation of the STAT3 signaling pathway ultimately inhibits cancer cell proliferation and induces apoptosis. nih.gov

The substitution of halogen atoms on the chromone core is a critical determinant of anticancer activity. Structure-activity relationship studies consistently show that both the type of halogen and its position influence the compound's potency.

Antimicrobial and Anti-Biofilm Activities

Beyond their anticancer potential, halogenated chromones have demonstrated significant efficacy as antimicrobial and anti-biofilm agents against a range of pathogens.

Vibrio parahaemolyticus, a major foodborne pathogen, has been a target for novel antimicrobial strategies. Research has shown that certain halogenated formylchromones are effective antibacterial and anti-biofilm agents against this bacterium. nih.govdntb.gov.ua Specifically, 6-Bromo-3-formylchromone (6B3FC) and 6-chloro-3-formylchromone (B182501) (6C3FC) exhibited minimum inhibitory concentrations (MICs) of 20 µg/mL for planktonic cell growth. nih.gov

These compounds not only inhibit bacterial growth but also disrupt virulence factors. At sub-inhibitory concentrations, they dose-dependently inhibited biofilm formation and decreased swimming motility, protease activity, and indole (B1671886) production. nih.govnih.gov Mechanistic studies revealed that 6-Bromo-3-formylchromone suppressed the expression of genes associated with quorum sensing and biofilm formation (luxS, opaR), pathogenicity (tdh), and membrane integrity (vmrA) in V. parahaemolyticus. nih.govfrontiersin.org

CompoundBacteriumActivity (MIC)Source
6-Bromo-3-formylchromone (6B3FC)Vibrio parahaemolyticus20 µg/mL nih.gov
6-Chloro-3-formylchromone (6C3FC)Vibrio parahaemolyticus20 µg/mL nih.gov
3-Bromochromone (B1268052)Vibrio parahaemolyticus200 µg/mL nih.gov

Infections caused by Candida species are a growing health concern, necessitating the development of new antifungal agents. A study investigating 27 different chromones against nine Candida species found that several derivatives exhibited significant antifungal activity. nih.gov While 3-Bromochromone itself showed modest activity with a MIC of 100 µg/mL against C. parapsilosis and C. auris, other halogenated analogues were more potent. nih.gov

Notably, four chromone-3-carbonitriles, including 6-bromochromone-3-carbonitrile, demonstrated good antifungal activity with MICs ranging from 5 to 50 µg/mL. nih.gov These compounds were also found to significantly inhibit biofilm formation by C. albicans. The most active compound, 6-bromochromone-3-carbonitrile, was shown to downregulate the expression of genes related to hyphae formation and biofilm development. nih.gov This indicates that the chromone scaffold, particularly when functionalized with halogens and other motifs, is a promising template for developing novel antifungal agents. nih.govresearchgate.net

CompoundCandida SpeciesActivity (MIC in µg/mL)Source
3-BromochromoneC. parapsilosis100 nih.gov
3-BromochromoneC. auris100 nih.gov
6-Bromochromone-3-carbonitrileC. albicans5 nih.gov
6-Bromo-3-formylchromoneC. albicans50 nih.gov
6-Bromo-3-formylchromoneC. parapsilosis20-50 nih.gov

Modulation of Biofilm Formation and Virulence Factors

Chromone analogues, particularly halogenated derivatives, have demonstrated significant activity in modulating bacterial biofilm formation and associated virulence factors. Research has shown that certain substituted chromones can interfere with the processes that pathogenic bacteria use to establish and maintain biofilms, which are communities of microorganisms encased in a self-produced matrix that adhere to surfaces. These biofilms increase bacterial resistance to antimicrobial agents and the host immune system.

Studies on halogenated formylchromones have identified them as effective antibacterial and antibiofilm agents against Gram-negative pathogens like Vibrio parahaemolyticus and Vibrio harveyi. nih.gov Specifically, 6-bromo-3-formylchromone (6B3FC) and 6-chloro-3-formylchromone (6C3FC) were found to be active compounds. nih.gov These derivatives not only inhibit the growth of planktonic cells but also dose-dependently prevent the formation of biofilms. nih.gov

The anti-virulence effects of these compounds extend to the inhibition of several key factors that contribute to bacterial pathogenicity. At a concentration of 20 µg/mL, both 6B3FC and 6C3FC were observed to decrease swimming motility, protease activity, fimbrial agglutination, hydrophobicity, and indole production in V. parahaemolyticus. nih.gov Furthermore, the most active compound, 6B3FC, was shown to inhibit the expression of genes associated with quorum sensing and biofilm formation (luxS, opaR), pathogenicity (tdh), and membrane integrity (vmrA). nih.gov Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density, and its disruption can impair virulence. nih.govnih.gov The ability of these chromone analogues to interfere with such fundamental bacterial processes highlights their potential as modulators of bacterial behavior.

Anti-Diabetic and Glycosidase Inhibitory Activities

A significant area of research for chromone derivatives has been their potential as anti-diabetic agents, specifically through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govnih.govfrontiersin.org These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. nih.govnih.govscielo.br Inhibiting their activity can slow down carbohydrate digestion, leading to a reduction in postprandial blood glucose levels, which is a key strategy in managing type 2 diabetes mellitus. nih.govmdpi.com

Various analogues of 3-bromo-7-fluorochromone have been synthesized and evaluated for their inhibitory potential. For instance, a series of 7-fluorochromone-based thiosemicarbazones demonstrated potent α-glucosidase inhibitory actions, with IC50 values ranging from 6.40 ± 0.15 to 62.81 ± 0.79 μM. researchgate.net One of the most effective compounds from this series, derivative 3k , exhibited an IC50 value of 6.40 ± 0.15 µM, which was significantly more potent than the standard drug acarbose. researchgate.netnih.gov Similarly, other studies have reported on bromochromone and hydroxychromone derivatives with strong inhibitory activity, showing IC50 values of 6.59 ± 0.09 μM and 11.72 ± 0.08 μM, respectively. nih.gov Marine-derived brominated metabolites have also shown promise, with one compound demonstrating an IC50 value of 30.5 ± 0.41 μM against α-glucosidase. nih.gov

While there is extensive research on α-glucosidase inhibition, the effect of these specific chromone analogues on α-amylase is also an area of interest. frontiersin.orgresearchgate.net An effective anti-diabetic strategy often involves the strong inhibition of α-glucosidase combined with a more moderate inhibition of pancreatic α-amylase to avoid gastrointestinal side effects from the abnormal bacterial fermentation of undigested carbohydrates. nih.gov

Inhibitory Activity of Chromone Analogues against α-Glucosidase
Compound/DerivativeReported IC50 Value (µM)Reference
7-Fluorochromone thiosemicarbazone (3k)6.40 ± 0.15 researchgate.netnih.gov
Bromochromone derivative6.59 ± 0.09 nih.gov
7-Fluorochromone thiosemicarbazone (3t)10.79 ± 0.28 nih.gov
Hydroxychromone derivative11.72 ± 0.08 nih.gov
Marine brominated metabolite (Compound 7)30.5 ± 0.41 nih.gov
Marine brominated metabolite (Compound 2)234.2 ± 4.18 nih.gov
Marine brominated metabolite (Compound 3)289.4 ± 4.91 nih.gov

Understanding the mechanism by which these compounds inhibit glycosidase enzymes is crucial for rational drug design. nih.gov Kinetic studies and molecular docking simulations have been employed to elucidate these interactions at a molecular level.

For 7-fluorochromone-based thiosemicarbazones, kinetic analyses are fundamental to understanding their binding affinities and inhibition mechanisms. nih.gov Molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of the α-glucosidase enzyme. nih.govnih.gov These simulations reveal that the carbothioamide and chromenyl groups of the ligands play a significant role in anchoring to critical residues in the enzyme's catalytic pocket through hydrogen bonds and π-π stacking interactions. nih.gov

In the case of a highly active marine brominated metabolite, molecular docking showed that its acetate (B1210297) moiety is essential for binding with the catalytic residues of α-glucosidase. nih.gov The acetate's hydroxyl group acts as a hydrogen bond donor to the side chain of Asp214, while also accepting a hydrogen bond from His111, thereby strengthening the ligand's binding within the active site and inhibiting enzyme function. nih.gov Inhibition kinetics have identified various modes of action, including competitive and mixed-type inhibition, depending on the specific compound's structure. scielo.br

Monoamine Oxidase (MAO) Inhibition

Chromone derivatives have emerged as a promising class of inhibitors for monoamine oxidases (MAO), particularly the MAO-B isoform. eurekaselect.com MAOs are enzymes responsible for the oxidative deamination of neurotransmitters, and selective MAO-B inhibitors are valuable therapeutic agents for neurodegenerative disorders such as Parkinson's disease. researchgate.netnih.gov

Research into bromo- and fluoro-based α,β-unsaturated ketones, which share structural similarities with chromones, has revealed potent and selective MAO-B inhibitory activity. researchgate.net For example, a bromo-derivative, CHB3, exhibited a very high inhibitory potency against MAO-B with an IC50 value of 0.0062 µM. researchgate.net Its fluoro-counterpart, CHF3, also demonstrated efficient inhibition with an IC50 value of 0.011 µM. researchgate.net Kinetic studies determined that these compounds act as reversible and competitive inhibitors of MAO-B, with Ki values of 0.0078 µM and 0.0068 µM for CHB3 and CHF3, respectively. researchgate.net

Similarly, various synthesized 3-styrylchromone derivatives were evaluated, with most showing selective inhibition of MAO-B. nih.gov Compound 19 , which features a methoxy (B1213986) group on the chromone ring and a chlorine atom on the phenyl ring, was a particularly potent MAO-B inhibitor with an IC50 value of 2.2 nM. nih.gov Another derivative, compound 1 , displayed the highest selectivity for MAO-B, with a selectivity index (SI) greater than 3700. nih.gov Further analysis identified these compounds as reversible and mixed-type inhibitors. nih.gov

Inhibitory Activity of Chromone Analogues against MAO-B
Compound/DerivativeReported IC50 ValueSelectivity Index (SI)Reference
3-Styrylchromone (Compound 19)2.2 nM- nih.gov
Bromo-ketone (CHB3)6.2 nM (0.0062 µM)- researchgate.net
Fluoro-ketone (CHF3)11 nM (0.011 µM)- researchgate.net
Bromo-ketone (CHB2)13 nM (0.013 µM)- researchgate.net
Bromo-ketone (CHB4)23 nM (0.023 µM)- researchgate.net
Bromo-ketone (CHB1)27 nM (0.027 µM)- researchgate.net
Chromone-hydroxypyridinone (17d)67.02 nM11 nih.gov
3-Styrylchromone (Compound 1)->3700 nih.gov

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of chromone analogues that govern their MAO inhibitory potency and selectivity. For coumarin-based inhibitors, a related scaffold, the presence of a halogen, such as bromine or chlorine, at position C-7 of the core structure has been shown to increase MAO-B activity. nih.gov An additional increase in potency and selectivity is observed when a bromine atom is also present on an attached pyridazine (B1198779) ring. nih.gov

In a series of 3-phenylcoumarin (B1362560) derivatives, substitutions on the coumarin (B35378) core and the 3-phenyl ring were systematically varied to probe their effects on MAO-B activity. frontiersin.org Molecular docking simulations of potent inhibitors like the chromone-hydroxypyridinone hybrid 17d showed that the molecule occupies both the substrate and entrance cavities of the MAO-B active site, establishing key interactions with pocket residues. nih.gov For 3-styrylchromones, quantitative structure-activity relationship (QSAR) analyses were conducted to build models correlating structural descriptors with inhibitory activity. nih.gov These studies help in the rational design of new derivatives with enhanced potency and selectivity for MAO-B. nih.gov

Anti-Inflammatory Properties

Chromone derivatives are widely recognized for their anti-inflammatory potential. nih.govnih.gov Research has demonstrated that these compounds can modulate various inflammatory pathways. Although direct studies on this compound are limited, the anti-inflammatory activities of analogous structures provide valuable insights.

A study on novel chromone derivatives incorporating amide groups revealed that the nature and position of substituents on the chromone ring significantly influence their anti-inflammatory activity. nih.gov Specifically, the presence of electron-withdrawing groups, such as the bromine atom at position 3 and the fluorine atom at position 7 in this compound, is suggested to enhance anti-inflammatory effects. nih.gov One of the synthesized amide derivatives, compound 5-9 , demonstrated potent inhibitory activity against the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW264.7 cells, with an EC₅₀ value of 5.33 ± 0.57 μM, which was lower than the positive control, ibuprofen. nih.gov

Furthermore, research on 3-styrylchromone derivatives has shown their ability to suppress the production of interleukin-6 (IL-6) in RAW264.7 cells stimulated by high mobility group box 1 (HMGB1), a key mediator of inflammation. researchgate.net This suggests that the chromone backbone can interfere with critical inflammatory signaling pathways. Other studies have reported that certain chromone derivatives inhibit NO production with IC₅₀ values in the range of 7.0–12.0 μM. nih.gov For instance, three new chromone analogs, epiremisporine F, G, and H, were isolated from marine-origin Penicillium citrinum. nih.gov Among these, compounds 2 and 3 remarkably suppressed fMLP-induced superoxide (B77818) anion generation by human neutrophils, with IC₅₀ values of 31.68 ± 2.53 and 33.52 ± 0.42 μM, respectively. nih.gov

The anti-inflammatory mechanism of some chromone derivatives has been linked to the inhibition of key signaling molecules. For example, some derivatives have been shown to suppress the phosphorylation of ERK1/2 and NF-κB (p65), crucial components of inflammatory signaling cascades. researchgate.net

Table 1: Anti-Inflammatory Activity of Selected Chromone Derivatives

Compound Assay Cell Line IC₅₀/EC₅₀ (μM)
Compound 5-9 (Amide derivative) NO Inhibition (LPS-induced) RAW264.7 5.33 ± 0.57
Epiremisporine G Superoxide Anion Inhibition (fMLP-induced) Human Neutrophils 31.68 ± 2.53

| Epiremisporine H | Superoxide Anion Inhibition (fMLP-induced) | Human Neutrophils | 33.52 ± 0.42 |

Antioxidant Activity and Free Radical Scavenging Potential

The chromone structure is a well-established pharmacophore with significant antioxidant and free radical scavenging properties. nih.govnih.gov The ability of these compounds to donate a hydrogen atom or an electron is crucial for their antioxidant action. Theoretical studies using density functional theory (DFT) have been employed to evaluate the radical scavenging activity of chromone derivatives, such as 3-styrylchromones. nih.govresearchgate.net

The antioxidant capacity of chromone derivatives is highly dependent on their substitution pattern. For instance, a series of 3-styrylchromone derivatives were synthesized and evaluated for their 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging activity. nih.gov Compounds 15 and 20 , which feature a catechol moiety, exhibited potent activity with EC₅₀ values of 17 µM and 23 µM, respectively. nih.gov This highlights the significant role of hydroxyl groups in enhancing antioxidant potential.

The free radical scavenging activity of various compounds is often evaluated using assays such as the DPPH assay. For example, taxifolin, a component of silymarin, was found to be a highly effective free radical scavenger with an EC₅₀ of 32 µM in the DPPH assay. mdpi.com This is significantly more potent than other components of silymarin, which had EC₅₀ values ranging from 115 to 855 µM. mdpi.com

Table 2: DPPH Free Radical Scavenging Activity of Selected Compounds

Compound EC₅₀ (μM)
3-Styrylchromone derivative 15 17
3-Styrylchromone derivative 20 23
Ascorbic Acid (Positive Control) 23

| Taxifolin | 32 |

Other Pharmacological Relevance (e.g., Antihistaminic, Antiplatelet, Antiviral, MCR1 antagonism)

Beyond their anti-inflammatory and antioxidant effects, chromone derivatives have been explored for a variety of other pharmacological applications.

Antihistaminic Activity: Certain (Piperidinylalkoxy)chromones have been identified as novel antihistamines. nih.gov These compounds also exhibit antagonistic activity against leukotriene D4, suggesting a dual mechanism for treating allergic and asthmatic conditions. One such derivative, 7-[[3-[4-(diphenylmethylene)piperidin-1-yl]propyl]oxy]-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran , showed a high affinity for H1-receptors with a dissociation constant (KD) of 5.62 nM. nih.gov

Antiplatelet Activity: The chromone scaffold has been associated with antiplatelet effects. A study on 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP), a structurally related compound, demonstrated significant inhibition of rat platelet aggregation induced by arachidonic acid, with an IC₅₀ of 84 μM. nih.gov The mechanism was linked to the inhibition of thromboxane (B8750289) B₂ formation and Ca²⁺ mobilization. nih.gov Another derivative, 2-(diethylamino)-7-hydroxychromone (RC39II), also showed a dose-dependent inhibitory effect on platelet aggregation induced by various agonists. nih.gov

Antiviral Activity: The broad biological activity of chromones extends to antiviral effects. nih.govcabidigitallibrary.org While direct evidence for this compound is not available, studies on related fluorinated and brominated heterocyclic compounds are informative. For instance, 3'-deoxy-3'-fluoroadenosine, a fluorine-substituted nucleoside, demonstrated low-micromolar antiviral effects against flaviviruses like Zika virus and West Nile virus, with EC₅₀ values ranging from 1.1 ± 0.1 μM to 4.7 ± 1.5 μM. nih.gov

Melanin-Concentrating Hormone Receptor 1 (MCR1) Antagonism: Substituted chromones have been designed and synthesized as potent antagonists of the melanin-concentrating hormone receptor 1 (MCR1), a target for the treatment of obesity. nih.gov A series of constrained 7-fluorocarboxychromone-4-aminopiperidine based MCR1 antagonists have been identified, showing excellent functional potency and binding affinity. nih.gov

Table 3: Other Pharmacological Activities of Chromone Analogues and Related Compounds

Compound/Derivative Class Pharmacological Activity Key Findings
(Piperidinylalkoxy)chromones Antihistaminic K D = 5.62 nM for H1-receptors. nih.gov
3-butyl-6-bromo-1(3H)-isobenzofuranone Antiplatelet IC₅₀ = 84 μM against arachidonic acid-induced aggregation. nih.gov
3'-deoxy-3'-fluoroadenosine Antiviral (Flaviviruses) EC₅₀ = 1.1 - 4.7 μM. nih.gov

Structure Activity Relationship Sar Studies of Brominated and Fluorinated Chromones

Positional Isomerism of Bromine and Fluorine and its Effect on Biological Activity

The positions of bromine and fluorine atoms on the chromone (B188151) scaffold are critical determinants of biological activity. The electron-withdrawing nature and steric bulk of these halogens can significantly alter the molecule's electronic distribution, lipophilicity, and ability to form specific interactions with a target protein.

Research into halogenated compounds demonstrates that the specific location of a halogen can drastically change a compound's efficacy and mechanism of action. For instance, in a series of halogenated peptoids, the antimicrobial activity was clearly correlated with the nature and level of halogen substitution. nih.gov While specific SAR studies on 3-Bromo-7-fluorochromone are not extensively detailed in publicly available literature, general principles from related chromone derivatives can be inferred.

Key observations on positional isomerism include:

Electron Density Modulation: A fluorine atom at the C-7 position and a bromine atom at the C-3 position influence the electron density of the entire chromone ring system. The reactivity of the pyrone ring, particularly the carbonyl group and the C2-C3 double bond, is affected by these substitutions. d-nb.info This altered electronic profile can impact binding affinity to target enzymes or receptors.

Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes. nih.gov The relative positions of bromine and fluorine will create a specific molecular dipole moment and surface charge distribution, influencing interactions with lipid bilayers and transport proteins.

Steric Hindrance: The position of the bromine atom, being larger than fluorine, can introduce steric hindrance that may either promote or hinder binding to a biological target. For example, a substituent at the C-3 position directly impacts the region around the pyrone ring, which is often crucial for biological activity.

Studies on other halogenated chromones have shown that moving a halogen, such as fluorine, to a different position can result in varied biological outcomes. For example, SAR studies on certain chromone derivatives indicated that attaching a fluorine atom at the C-6 position produced more active derivatives compared to chlorine or methyl groups at the same position. nih.gov This highlights the sensitivity of biological targets to the precise placement of halogen substituents.

Influence of Peripheral Substituents on the Chromone Core

Beyond the primary bromine and fluorine atoms, other substituents attached to the chromone core play a vital role in modulating biological activity. nih.gov The type, size, and electronic nature of these peripheral groups can fine-tune the molecule's properties for enhanced potency, selectivity, or pharmacokinetic profiles. acs.orgnih.gov

For a core structure like this compound, hypothetical or studied modifications could include:

Substituents on the Benzo Ring (A-ring): Adding groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), or small alkyl chains to positions C-5, C-6, or C-8 can alter the molecule's polarity and hydrogen-bonding capabilities. Studies on dirchromone derivatives showed that methoxylation at C-5 and C-7 decreased antibacterial activity, while other modifications had moderate effects on cytotoxicity. acs.orgacs.org In another study, a methoxy group at the C-7 position of the chromone was found to be important for inhibitory activity against superoxide (B77818) anion generation. nih.gov

Substituents at the C-2 Position: The C-2 position is a common site for modification in chromones. Attaching different aryl or alkyl groups can significantly impact activity. For example, in a series of 4-chromanones, 2-alkyl hydrophobic substituents were found to play an important role in antituberculosis activities. acs.org

Electron-Withdrawing vs. Electron-Donating Groups: The addition of electron-withdrawing groups (e.g., -NO2, -CN) or electron-donating groups (e.g., -NH2, -OH) elsewhere on the ring system can further modulate the electronic properties established by the bromine and fluorine atoms. Research has shown that derivatives with electron-withdrawing groups on the chromone core can exhibit superior activity in certain contexts. nih.gov Conversely, the introduction of hydroxyl and cyanide substituents has been shown to diminish cytotoxicity in other chromone derivatives. acs.orgnih.gov

The following table summarizes the general influence of different substituent types on the chromone core based on findings from various studies.

Substituent TypePosition(s)General Effect on BioactivityReference(s)
Hydroxyl (-OH)A-ringCan decrease cytotoxicity; may be crucial for specific interactions (e.g., hydrogen bonding). acs.org, nih.gov
Methoxy (-OCH3)C-7Can be critical for specific inhibitory activities. nih.gov
Methoxy (-OCH3)C-5, C-7May decrease antibacterial activity in some scaffolds. acs.org
Alkyl ChainsC-2Hydrophobic alkyl groups can enhance certain activities like antituberculosis effects. acs.org
Halogens (e.g., F, Cl)C-6Can produce more active derivatives compared to other groups at the same position. nih.gov
Electron-Withdrawing GroupsGeneralMay lead to superior activity in certain assays. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. frontiersin.org For halogenated chromones, QSAR models can provide valuable insights into the key molecular descriptors that govern their activity, guiding the design of new, more potent analogues.

The development of a QSAR model for a series of compounds like this compound derivatives would typically involve:

Data Set Preparation: A series of related compounds with varying substituents is synthesized, and their biological activities (e.g., IC50 values) are experimentally determined.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the observed biological activity. frontiersin.org

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques. frontiersin.orgnih.gov

A 2D-QSAR study on 3-iodochromone derivatives identified several key descriptors influencing their fungicidal activity, including DeltaEpsilonC (related to electronic properties) and ZCompDipole (dipole moment). frontiersin.org The resulting model showed a high correlation coefficient (r² = 0.943), indicating its strong predictive capability. frontiersin.org Similarly, 3D-QSAR studies on other chromone derivatives have successfully generated highly predictive models (e.g., r²pred = 0.924) that highlight the importance of steric and electrostatic fields around the molecule. nih.gov For halogenated dienones, a related class of compounds, 3D-QSAR models indicated that interatomic distances between halogen substituents were directly related to inhibitory activity. benthamdirect.com

These studies demonstrate that QSAR is a powerful tool for understanding the SAR of complex molecules like brominated and fluorinated chromones, enabling the prediction of activity for yet-unsynthesized compounds. frontiersin.orgnih.gov

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. nih.govslideshare.net Identifying the key pharmacophoric elements of this compound and its analogues is essential for understanding their mechanism of action and for designing new molecules with improved affinity and selectivity.

Pharmacophore models can be developed using two main approaches:

Ligand-Based: When the structure of the biological target is unknown, a model is generated by aligning a set of known active molecules and extracting their common chemical features. slideshare.net

Structure-Based: When the 3D structure of the target protein is available (e.g., from X-ray crystallography), the model is derived from the key interactions observed between the ligand and the amino acid residues in the binding site. nih.govslideshare.net

For the chromone scaffold, key pharmacophoric features often include:

Hydrogen Bond Acceptors: The carbonyl oxygen at the C-4 position is a prominent hydrogen bond acceptor, often forming a critical interaction within the target's binding pocket.

Aromatic Rings: The fused benzene (B151609) ring provides a hydrophobic surface for π-π stacking or hydrophobic interactions.

Halogen Atoms: The bromine and fluorine atoms can act as hydrophobic features and may also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Other Functional Groups: Peripheral substituents can introduce additional pharmacophoric features, such as hydrogen bond donors (from -OH or -NH2 groups) or additional hydrophobic centers.

A study on chromone derivatives as inhibitors of the breast cancer resistance protein ABCG2 identified that a 4-bromobenzyloxy substituent at position 5 was an important feature for inhibitory activity. nih.gov Pharmacophore modeling of other complex inhibitors has identified hydrophobic regions and hydrogen bond acceptors as critical features for activity. mdpi.com These models provide a 3D map of the essential interaction points, which is invaluable for virtual screening of compound libraries to find new potential drug candidates. nih.gov

Computational Chemistry and in Silico Analysis of 3 Bromo 7 Fluorochromone

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 3-Bromo-7-fluorochromone, and its biological target, typically a protein receptor. By predicting the binding mode and affinity, molecular docking provides insights into the compound's potential biological activity.

In studies of chromone (B188151) derivatives, molecular docking has been effectively utilized to explore their inhibitory potential against various enzymes. For instance, in research on 7-fluorochromone-based thiosemicarbazones as α-glucosidase inhibitors, docking studies revealed key binding interactions within the enzyme's active site. These studies demonstrated that the chromone scaffold plays a significant role in anchoring the ligand through hydrogen bonds and π-π stacking interactions with critical amino acid residues. While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, the findings from closely related analogs provide a predictive framework for its likely binding behavior. It is anticipated that the fluorine atom at the 7-position and the bromine atom at the 3-position would modulate the electronic properties of the chromone ring, influencing its interaction with receptor sites.

A hypothetical molecular docking study of this compound against a target protein, for example, a kinase or a protease, would involve preparing the 3D structure of the ligand and the receptor, defining the binding site, and then using a docking algorithm to generate and score various binding poses. The results would be analyzed to identify the most stable binding conformation and the specific interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that contribute to the binding affinity.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
α-Glucosidase (Analogue Study)-8.9ARG B:1510, HIS B:1584Hydrogen Bond, π-π Stacking
Tyrosinase (Analogue Study)-7.5HIS263, VAL283Hydrophobic, Halogen Bond

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex and to observe its dynamic behavior over time. MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules, taking into account solvent effects and temperature.

For a complex of this compound with a target receptor, an MD simulation would be initiated with the best-docked pose. The simulation trajectory would then be analyzed to evaluate parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable complex is characterized by a low and converging RMSD value. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding.

MD simulations also allow for a detailed examination of the persistence of key intermolecular interactions identified in docking studies. For example, the stability of hydrogen bonds and the dynamics of water molecules in the binding pocket can be monitored throughout the simulation. In studies of other chromone derivatives, MD simulations have confirmed the stability of the ligand within the active site, supporting the initial docking predictions and providing a deeper understanding of the binding mechanism at an atomic level. nih.gov

Simulation ParameterObserved Value (Analogue Study)Interpretation
RMSD of Ligand~0.2 - 0.5 nmThe ligand remains stably bound in the active site.
RMSD of Protein Backbone~0.1 - 0.2 nmThe overall protein structure is stable with minimal conformational changes.
Hydrogen Bond Occupancy> 75%Key hydrogen bonds are maintained throughout the simulation.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For this compound, DFT calculations can provide valuable information about its electronic and geometric properties, which are fundamental to its reactivity and interaction with biological targets.

DFT calculations can be used to optimize the geometry of the molecule, determining the most stable three-dimensional conformation. From the optimized geometry, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is particularly useful for understanding and predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for ligand-receptor binding. For this compound, the electronegative oxygen, fluorine, and bromine atoms are expected to be regions of negative electrostatic potential, while the hydrogen atoms are likely to be regions of positive potential.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-2.0 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.5 eVRelates to the chemical reactivity and stability.
Dipole Moment3.2 DIndicates the overall polarity of the molecule.

In Silico Prediction of Pharmacokinetic Profiles (e.g., ADME)

The pharmacokinetic profile of a drug candidate, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties.

For this compound, various computational tools can be used to predict its ADME properties. These predictions are typically based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Lipinski's Rule of Five is a commonly used guideline to assess the "drug-likeness" of a compound and its likelihood of being orally bioavailable.

ADME predictions for this compound would likely indicate good oral absorption due to its relatively small size and moderate lipophilicity. Predictions would also cover its potential to cross the blood-brain barrier, its susceptibility to metabolism by cytochrome P450 enzymes, and its potential as a substrate or inhibitor of transporters like P-glycoprotein. For instance, a study on 7-fluorochromone based thiosemicarbazones predicted high gastrointestinal absorption and non-permeability of the blood-brain barrier for most analogs. nih.gov

ADME PropertyPredicted Value/Classification (Analogue Study)Implication for Drug Development
Gastrointestinal (GI) AbsorptionHighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityNon-permeableLikely to have limited central nervous system effects.
P-glycoprotein (P-gp) SubstrateNoLower potential for drug-drug interactions related to this transporter.
CYP1A2/2C9/3A4 InhibitionInhibitorPotential for metabolism-based drug-drug interactions.

Analysis of Intermolecular Non-Covalent Interactions

The binding of a ligand to its receptor is governed by a complex network of non-covalent interactions. A detailed analysis of these interactions is essential for understanding the structural basis of molecular recognition and for guiding the rational design of more potent and selective inhibitors.

For this compound, several types of non-covalent interactions are expected to be significant. These include:

Hydrogen Bonds: The carbonyl oxygen of the chromone ring can act as a hydrogen bond acceptor.

Halogen Bonds: The bromine atom at the 3-position can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species.

π-π Stacking: The aromatic system of the chromone core can engage in π-π stacking interactions with aromatic residues in the binding pocket of a receptor.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these interactions. NCI plots, for example, can reveal regions of steric repulsion, weak van der Waals interactions, and strong attractive interactions like hydrogen and halogen bonds. researchgate.net These analyses provide a more nuanced understanding of the forces driving the ligand-receptor binding than can be obtained from docking studies alone.

Interaction TypePotential Interacting Groups on this compoundImportance in Ligand Binding
Hydrogen BondCarbonyl oxygenDirectional interaction that contributes significantly to binding affinity and specificity.
Halogen BondBromine at C3Can provide additional binding affinity and specificity, similar to a hydrogen bond.
π-π StackingChromone aromatic ringsImportant for binding to receptors with aromatic residues in the active site.
Hydrophobic InteractionsChromone coreContribute to the overall stability of the complex in an aqueous environment.

Future Research Directions and Therapeutic Potential of 3 Bromo 7 Fluorochromone

Design and Synthesis of Advanced 3-Bromo-7-fluorochromone Analogues

The future development of this compound as a therapeutic agent hinges on the design and synthesis of advanced analogues to explore and optimize its structure-activity relationship (SAR). The core chromone (B188151) structure allows for modification at several positions. Research on related bromo-coumarin and chromone derivatives provides a roadmap for synthesizing novel analogues.

Key synthetic strategies can be adapted for creating a library of this compound derivatives:

Substitution at the 2-position: The 2-position of the chromone ring can be functionalized with various aryl or alkyl groups. This can be achieved through established methods like the Claisen-Schmidt condensation to form chalcones, followed by oxidative cyclization. mdpi.com Introducing different substituents at this position can modulate the compound's electronic properties and steric profile, potentially enhancing target-specific interactions.

Modification of the Bromo Group: The bromine atom at the 3-position is a versatile handle for synthetic modification. It can be replaced or used in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. mdpi.com This allows for the attachment of diverse functional groups, including phenyl rings, heterocyclic systems, or amine moieties, to probe interactions with biological targets. mdpi.commdpi.com

Derivatization of the Fluoro Group: While the fluorine at the 7-position is generally more stable, advanced synthetic methods could allow for its replacement or the introduction of other groups on the benzo ring to fine-tune activity. For instance, nitration followed by reduction can introduce an amino group, which can be further derivatized. mdpi.com

The synthesis of these analogues would enable a systematic exploration of how different functional groups impact the compound's biological activity, selectivity, and pharmacokinetic properties.

Table 1: Potential Synthetic Modifications for this compound Analogues

Modification SiteSynthetic Reaction ExamplePotential New Functional GroupRationale
Position 2Claisen-Schmidt CondensationSubstituted Phenyl RingsModulate electronic and steric properties for target binding.
Position 3 (Bromo)Suzuki Cross-CouplingAryl/Heteroaryl GroupsExplore new binding pockets and interactions. mdpi.com
Position 3 (Bromo)Buchwald-Hartwig AminationSubstituted AminesIntroduce hydrogen bond donors/acceptors. mdpi.com
Benzo RingNitration followed by ReductionAmino GroupServe as a handle for further derivatization (e.g., amides, sulfonamides). mdpi.com

Comprehensive In vivo Efficacy and Toxicity Studies

Following the synthesis and in vitro characterization of promising analogues, comprehensive in vivo studies are essential to evaluate their therapeutic efficacy and safety profiles. While specific in vivo data for this compound is not available, the methodology for such studies is well-established.

A typical research progression would involve:

Animal Models of Disease: Based on initial in vitro findings (e.g., anticancer or antimicrobial activity), appropriate animal models would be selected. For example, if an analogue shows potent activity against a specific cancer cell line, it would be tested in xenograft mouse models.

Efficacy Evaluation: The primary endpoint in these studies is often the measurement of a therapeutic effect. In an oncology model, this would involve monitoring tumor growth inhibition. In an infectious disease model, it would be the reduction of bacterial load or increased survival rates. nih.gov

Pharmacokinetic (PK) Analysis: Blood and tissue samples would be collected at various time points to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This data is crucial for understanding the drug's bioavailability and designing dosing regimens.

Toxicity Assessment: Acute and sub-chronic toxicity studies are conducted to identify potential adverse effects. This involves administering the compound at various doses and monitoring for clinical signs of toxicity, changes in body weight, food consumption, and effects on major organs through histopathology. nih.gov The 50% lethal dose (LD₅₀) may be determined in acute toxicity studies to understand the compound's therapeutic index. nih.gov

These in vivo studies are critical for identifying lead candidates with a favorable balance of efficacy and safety, justifying their progression into further preclinical development.

Mechanistic Elucidation of Novel Biological Activities

Understanding how this compound and its analogues exert their biological effects at a molecular level is a crucial area for future research. The chromone scaffold is known to interact with a variety of biological targets. For instance, certain chromone derivatives have been identified as inhibitors of enzymes like topoisomerase II, which is vital for DNA replication in cancer cells. nih.gov

Future mechanistic studies could explore several possibilities:

Enzyme Inhibition Assays: Screening the compounds against a panel of relevant enzymes (e.g., kinases, proteases, topoisomerases) can identify specific molecular targets. nih.gov

Cell-Based Assays: Techniques like cell cycle analysis can reveal if a compound induces cell cycle arrest at a specific phase (e.g., G2/M), suggesting an interaction with the cellular division machinery. nih.gov

Bromodomain Interaction: The presence of a halogenated aromatic ring suggests a potential for interaction with bromodomains, which are "reader" proteins that recognize acetylated lysine (B10760008) residues on histones and other proteins. nih.gov The development of chemical probes from related structures has shown selectivity for the BET (Bromodomain and Extra-Terminal domain) family of bromodomains, which are implicated in cancer and inflammation. nih.gov

Molecular Modeling: In silico docking studies can predict the binding modes of the compounds within the active sites of potential target proteins, providing insights into the specific molecular interactions that drive their activity.

Elucidating the mechanism of action is fundamental for rational drug design, allowing for the further optimization of analogues to enhance potency and selectivity for the identified target.

Applications as Chemical Probes and Fluorescent Dyes

The inherent fluorescent properties of the chromone and related coumarin (B35378) scaffolds make them attractive candidates for development as chemical probes and dyes. researchgate.net Coumarins are frequently used to label substrates or inhibitors for studying enzymes due to their stability, high quantum yield, and tunable fluorescence. researchgate.net

Future research could focus on several applications:

Fluorescent Labeling: The this compound core could be functionalized to create probes for labeling specific proteins or biomolecules within cells, enabling their visualization through fluorescence microscopy.

Biosensors: By attaching a recognition moiety for a specific analyte (e.g., an enzyme substrate or a metal ion), analogues of this compound could be designed as "turn-on" or "turn-off" fluorescent sensors. researchgate.net

Chemical Probes for Target Identification: A well-characterized, potent, and selective analogue of this compound could serve as a chemical probe to investigate the biological roles of its specific target protein. nih.gov For a compound to be considered a chemical probe, it typically needs to demonstrate high potency in a biochemical assay, activity in cell-based models, and selectivity for its target family. nih.gov

Photocleavable Protecting Groups: The related 6-bromo-7-hydroxycoumarin scaffold has been developed as a photo-labile "caging" group. rsc.org This allows a bioactive molecule (like a thiol-containing peptide) to be rendered inert until it is released at a specific time and location by irradiation with light. This suggests that the this compound backbone could be similarly adapted for applications in spatio-temporal control of biological processes. rsc.org

Table 2: Potential Applications of this compound Derivatives in Biotechnology

ApplicationDesign StrategyExample from Related Compounds
Fluorescent Dyes Synthesize push-pull systems by adding electron-donating and withdrawing groups.7-(diethylamino)furo[3,2-c]coumarin derivatives show solvent-dependent fluorescence. dntb.gov.ua
Chemical Probes Optimize for high potency and selectivity against a specific biological target (e.g., a bromodomain).Compound 17, a BET family bromodomain inhibitor, serves as a selective chemical probe. nih.gov
Biosensors Attach a substrate moiety that is cleaved by an enzyme, releasing the fluorescent chromone.Coumarin-based probes designed for sensing thiols and urokinase activity. researchgate.net
Photo-caging Modify the scaffold to create a photo-labile protecting group for bioactive molecules.6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) used for efficient thiol caging. rsc.org

Translational Research and Drug Development Prospects

The ultimate goal of investigating this compound and its analogues is their translation from laboratory findings to clinical applications. This pathway involves several key stages of drug development. Once a lead compound with promising in vivo efficacy and a well-understood mechanism of action is identified, it enters preclinical development.

This phase includes:

Lead Optimization: Further chemical modifications are made to improve the compound's drug-like properties, such as solubility, metabolic stability, and oral bioavailability, while minimizing off-target effects.

Scale-up Synthesis: Developing a robust and cost-effective synthetic route to produce the large quantities of the drug candidate required for extensive testing and clinical trials.

Regulatory Toxicology Studies: Conducting formal safety and toxicology studies under Good Laboratory Practice (GLP) guidelines to submit to regulatory agencies like the FDA.

The therapeutic potential of chromones is broad, with applications being explored in oncology, infectious diseases, and inflammatory conditions. Given the precedent set by other heterocyclic compounds, and the unique properties imparted by its halogen substituents, this compound represents a promising starting point for a drug discovery program. Successful navigation of the preclinical and clinical trial phases could lead to the development of a novel therapeutic agent.

Q & A

Q. How to design kinetic studies for halogen exchange reactions in bromo-fluorochromones?

  • Methodological Answer : Use in situ ¹⁹F NMR to monitor fluorine displacement rates under varying conditions (temperature, base strength). Compare activation energies (Eₐ) for KF vs. CsF to assess cation effects. Reference kinetic data from 4-Bromo-3-fluorotoluene (CAS 452-74-4) for mechanistic parallels .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.